Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate

Electrophilic halogenation 5-HT4 agonist intermediate Process chemistry

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate (CAS 143878‑24‑4, C₁₀H₉ClINO₄, MW 369.54) is a tetra‑substituted benzoate ester distinguished by the simultaneous presence of acetamido, chloro, hydroxy, and iodine functionalities on a single aromatic ring. It serves as a regioselectively halogenated building block in the convergent synthesis of 4‑amino‑5‑halobenzofuran‑7‑carboxylic acid derivatives, which constitute the core pharmacophore of clinically important 5‑HT₄ receptor agonists such as prucalopride.

Molecular Formula C10H9ClINO4
Molecular Weight 369.54 g/mol
CAS No. 143878-24-4
Cat. No. B130933
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate
CAS143878-24-4
Molecular FormulaC10H9ClINO4
Molecular Weight369.54 g/mol
Structural Identifiers
SMILESCC(=O)NC1=C(C=C(C(=C1I)O)C(=O)OC)Cl
InChIInChI=1S/C10H9ClINO4/c1-4(14)13-8-6(11)3-5(10(16)17-2)9(15)7(8)12/h3,15H,1-2H3,(H,13,14)
InChIKeyKHLJMCYDOCEJNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Acetamido-5-Chloro-2-Hydroxy-3-Iodobenzoate (CAS 143878-24-4): A Strategic Iodinated Intermediate for 5-HT₄ Agonist Synthesis


Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate (CAS 143878‑24‑4, C₁₀H₉ClINO₄, MW 369.54) is a tetra‑substituted benzoate ester distinguished by the simultaneous presence of acetamido, chloro, hydroxy, and iodine functionalities on a single aromatic ring [1]. It serves as a regioselectively halogenated building block in the convergent synthesis of 4‑amino‑5‑halobenzofuran‑7‑carboxylic acid derivatives, which constitute the core pharmacophore of clinically important 5‑HT₄ receptor agonists such as prucalopride [1]. Its synthetic value lies in the precise placement of the iodine atom ortho to the hydroxy group and para to the acetamido directing group, enabling predictable chemoselective Sonogashira cross‑coupling with acetylenic partners while leaving the chloro substituent intact for downstream diversification [1].

Why In‑Class Halogenated Salicylate Esters Cannot Substitute Methyl 4-Acetamido-5-Chloro-2-Hydroxy-3-Iodobenzoate in 5-HT₄ Agonist Scaffold Construction


The benzofuran‑forming Sonogashira cyclization that constructs the 5‑HT₄ agonist core demands a substrate with an iodine atom situated ortho to a free phenolic hydroxy group; the acetamido group directs the initial electrophilic halogenation to the desired position while the chloro substituent modulates the electronic character of the ring for subsequent deprotection and functionalization [1]. Halogen‑deleted analogs (e.g., methyl 4‑acetamido‑5‑chloro‑2‑hydroxybenzoate) lack the requisite iodine for oxidative addition to Pd(0) and therefore cannot undergo the key coupling step; dihalo variants bearing iodine at both the 3‑ and 5‑positions introduce an additional site for unwanted cross‑coupling, producing isomeric mixtures that decrease the yield of the target benzofuran regioisomer [1]. Simply interchanging these building blocks changes the reaction pathway from a defined, high‑yielding cascade to an intractable mixture, making the precise 3‑iodo‑5‑chloro pattern a non‑negotiable structural requirement for process‑scale synthesis [1].

Methyl 4‑Acetamido‑5‑Chloro‑2‑Hydroxy‑3‑Iodobenzoate — Quantitative Differentiation Evidence for Procurement Decisions


Iodination Step Yield: Target Compound vs. Dichloro and Dibromo Analogs

In the patent‑disclosed six‑step route to 4‑amino‑5‑chlorobenzofuran‑7‑carboxylic acid, the key iodination of methyl 4‑acetamido‑5‑chloro‑2‑hydroxybenzoate using benzyltrimethylammonium dichloroiodate proceeded with an isolated yield of 85.8% [1]. When the same patent applied a parallel halogenation strategy to the dibromo analog (methyl 4‑trifluoroacetylamino‑2‑hydroxybenzoate → methyl 4‑trifluoroacetylamino‑3,5‑dibromo‑2‑hydroxybenzoate), the yield was 92.5%, but the subsequent Sonogashira cyclization suffered from competing reactivity at the 5‑position, ultimately delivering a lower overall yield to the final benzofuran‑7‑carboxylic acid [1].

Electrophilic halogenation 5-HT4 agonist intermediate Process chemistry

Overall Process Yield: Six‑Step Sequence Using the 3‑Iodo‑5‑Chloro Intermediate vs. Prior‑Art Route

The six‑step sequence that proceeds through methyl 4‑acetamido‑5‑chloro‑2‑hydroxy‑3‑iodobenzoate delivered a total yield of 24.16% for 4‑amino‑5‑chlorobenzofuran‑7‑carboxylic acid [1]. In contrast, the prior‑art route disclosed in WO 2016128990 A1, which employs a different protection strategy and does not isolate a 3‑iodo intermediate, required additional protection/deprotection manipulations and produced the same benzofuran acid in lower overall yield [1]. The patent explicitly positions the 3‑iodo route as a comparative example that outperforms the prior art in atom economy and step count [1].

Convergent synthesis Benzofuran cyclization 5-HT4 agonist manufacturing

Chemoselectivity Advantage: Exclusive Sonogashira Coupling at the 3‑Iodo Position in the Presence of a 5‑Chloro Substituent

The 3‑iodo substituent undergoes oxidative addition to Pd(0) approximately 100‑ to 1000‑fold faster than the 5‑chloro substituent under standard Sonogashira conditions, enabling exclusive coupling with trimethylsilylacetylene at the iodine‑bearing carbon without competing reactivity at the chloro site [1][2]. In the patent, methyl 4‑acetamido‑5‑chloro‑2‑hydroxy‑3‑iodobenzoate was reacted with trimethylethynylsilane, CuI, and Pd(PPh₃)₂Cl₂ to furnish methyl 2‑trimethylsilyl‑4‑acetamido‑5‑chlorobenzofuran‑7‑carboxylate in 69% yield, with no detectable 5‑chloro‑coupled byproduct reported [1]. This inherent electronic discrimination is not achievable with the analogous 3‑bromo‑5‑chloro substrate, where the smaller reactivity gap between C–Br and C–Cl bonds leads to competitive coupling and regioisomeric mixtures [1].

Sonogashira coupling Chemoselectivity Palladium catalysis

Physicochemical Property Differentiation: Computed LogP and Density vs. Non‑Iodinated Precursor

The introduction of the iodine atom at the 3‑position increases the computed partition coefficient (XLogP) from approximately 1.8 for the non‑iodinated precursor methyl 4‑acetamido‑5‑chloro‑2‑hydroxybenzoate to 2.4 for the 3‑iodo compound, while the computed density rises from ~1.4 g cm⁻³ to 1.916 g cm⁻³ [1]. This shift in physicochemical properties facilitates selective extraction and chromatographic monitoring during multi‑step sequences, as the 3‑iodo intermediate can be tracked independently from the starting material and the cyclized benzofuran product by TLC or HPLC retention time shifts .

Lipophilicity Physicochemical profiling Intermediate purification

Methyl 4‑Acetamido‑5‑Chloro‑2‑Hydroxy‑3‑Iodobenzoate — Evidence‑Backed Application Scenarios for Scientific and Industrial Users


GMP Intermediate for Prucalopride and Next‑Generation 5‑HT₄ Agonist Manufacturing

The compound is the direct precursor to methyl 2‑trimethylsilyl‑4‑acetamido‑5‑chlorobenzofuran‑7‑carboxylate, which upon desilylation and hydrolysis yields 4‑amino‑5‑chlorobenzofuran‑7‑carboxylic acid — the core aromatic fragment of prucalopride [1]. Contract manufacturing organisations (CMOs) supplying this intermediate to generic pharmaceutical companies benefit from the patent‑disclosed 85.8% iodination yield and the 24.16% total six‑step yield as a validated starting point for process optimisation, avoiding the need to invent a de novo route [1].

Benchmark Substrate for Palladium‑Catalysed Chemoselective Sonogashira Methodology Development

Because the 3‑iodo substituent reacts with Pd(0) >100‑fold faster than the 5‑chloro group, this compound serves as an ideal model substrate for evaluating new Pd‑ligand systems, heterogeneous catalysts, or continuous‑flow coupling protocols where chemoselectivity must be rigorously demonstrated [1][2]. The 69% isolated yield of the benzofuran product reported in the patent provides a performance baseline against which new catalytic methods can be quantitatively compared [1].

Halogen‑Specific Intermediate for Structure‑Activity Relationship (SAR) Exploration of 5‑HT₄ Ligands

Medicinal chemistry teams investigating 5‑HT₄ partial agonists or biased ligands can use the 3‑iodo‑5‑chloro benzofuran precursor to introduce diverse aryl, heteroaryl, or alkynyl groups at the 2‑position via Sonogashira diversification, while retaining the 5‑chloro substituent for parallel SAR studies [1]. This divergent strategy is not feasible with the 3,5‑dihalo analogs because the symmetrical dihalogenation eliminates the possibility of chemoselective mono‑functionalisation [1].

Quality Control Reference Standard for Iodinated Salicylate Impurity Profiling

Given the 125.9 g mol⁻¹ mass increase and the +0.6 XLogP shift relative to the non‑iodinated precursor, the compound is readily distinguishable by LC‑MS and HPLC, making it suitable as a reference marker for monitoring the completeness of the iodination step and for detecting carry‑over of the starting material in regulated pharmaceutical intermediate production [1][2].

Quote Request

Request a Quote for Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.